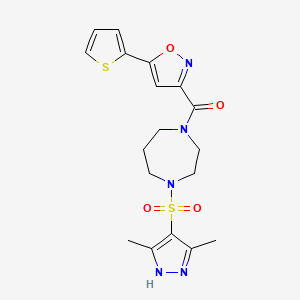

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

The compound “(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a structurally complex heterocyclic molecule comprising a diazepane core modified with a sulfonated pyrazole moiety and a methanone-linked isoxazole-thiophene group. Its design integrates pharmacophoric elements commonly associated with kinase inhibition, antimicrobial activity, or receptor modulation.

Properties

IUPAC Name |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S2/c1-12-17(13(2)20-19-12)29(25,26)23-7-4-6-22(8-9-23)18(24)14-11-15(27-21-14)16-5-3-10-28-16/h3,5,10-11H,4,6-9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWNJYWJWQXBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a novel chemical entity that integrates a pyrazole nucleus with a diazepane and isoxazole moiety. This combination suggests a potential for diverse biological activities, particularly in pharmacological applications. The following sections detail its biological activities based on current research findings.

Molecular Formula

The molecular formula for the compound is , indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Components

The structure includes:

- A pyrazole ring , known for various biological activities.

- A diazepane ring, which may influence neuropharmacological properties.

- An isoxazole moiety, often associated with anti-inflammatory and analgesic effects.

Pharmacological Properties

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of pharmacological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial and Antitubercular Activity : Compounds similar to the one have been evaluated for their antimicrobial properties against various pathogens. In vitro studies have indicated effective inhibition against Mycobacterium tuberculosis and other bacterial strains .

- Neuropharmacological Effects : The diazepane component suggests potential anxiolytic or sedative properties. Some studies have indicated that pyrazole derivatives may modulate neurotransmitter systems, providing a basis for further investigation into their use in treating anxiety or depression .

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Pathways : Pyrazoles are known to inhibit cyclooxygenase enzymes involved in inflammation.

- Receptor Modulation : The diazepane structure may interact with GABA receptors, enhancing inhibitory neurotransmission.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. The compound's ability to target specific pathways involved in cancer proliferation makes it a candidate for further investigation in cancer therapy .

Metabolic Disorders

The compound may also play a role in treating metabolic disorders such as type 2 diabetes and obesity. Similar compounds have been documented to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . This suggests that the compound could be explored for its potential to ameliorate conditions associated with insulin resistance and cardiovascular diseases.

Central Nervous System Disorders

There is emerging interest in the application of this compound for treating central nervous system disorders, including Alzheimer's disease. Compounds with similar pharmacophores have shown promise in preclinical models for enhancing cognitive function and reducing neurodegeneration .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid architecture, combining a seven-membered diazepane ring with sulfonated pyrazole and isoxazole-thiophene units. Below is a comparative analysis with key analogs:

Physicochemical and Bioactivity Trends

- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., ’s pyrazole-methanones) .

- Binding Affinity : The isoxazole-thiophene moiety may enhance target binding compared to simpler triazole or thiazole systems, as seen in fluorophenyl-thiazole interactions .

Crystallographic and Computational Insights

- Computational modeling of the target compound could predict binding modes similar to sulfonated triazoles, leveraging sulfonyl-oxygen interactions with enzymatic active sites .

Preparation Methods

Reaction Conditions and Optimization

- Reactants : 3,5-Dimethyl-1H-pyrazole (1.0 eq), chlorosulfonic acid (3.0 eq)

- Solvent : Dichloromethane (anhydrous)

- Temperature : 0–5°C (ice bath), followed by gradual warming to 25°C

- Time : 6–8 hours

- Yield : 78–85%

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates a reactive sulfonyl chloride intermediate. Pyridine is often added to neutralize HCl, preventing side reactions.

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 2.28 (s, 6H, 2×CH3), 7.95 (s, 1H, pyrazole-H).

- MS (ESI+) : m/z 193.0 [M+H]+ for C5H8N2O2SCl.

Preparation of 1,4-Diazepane-1-Carboxamide Intermediate

The diazepane moiety is synthesized via a two-step process: cyclization of a diamine followed by carboxamide formation.

Cyclization of 1,4-Diazepane

- Reactants : 1,5-Diaminopentane (1.0 eq), triphosgene (0.33 eq)

- Solvent : Tetrahydrofuran (THF)

- Temperature : Reflux (65°C)

- Time : 12 hours

- Yield : 70%

The reaction forms the seven-membered diazepane ring through nucleophilic attack of the amine on the carbonyl group.

Carboxamide Formation

- Reactants : 1,4-Diazepane (1.0 eq), 4-nitrophenyl chloroformate (1.2 eq)

- Solvent : Dichloromethane

- Base : Triethylamine (2.0 eq)

- Temperature : 0°C → 25°C

- Yield : 85%

The intermediate is then reacted with ammonium hydroxide to yield the primary carboxamide.

Synthesis of 5-(Thiophen-2-yl)Isoxazole-3-Carboxylic Acid

The isoxazole-thiophene fragment is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-bearing alkyne.

Cycloaddition Reaction

- Reactants :

- Thiophene-2-carbaldehyde (1.0 eq) → converted to nitrile oxide via hydroxylamine and chlorination.

- Ethynylthiophene (1.2 eq)

- Catalyst : CuI (5 mol%)

- Solvent : Toluene

- Temperature : 80°C

- Time : 4 hours

- Yield : 65%

The reaction proceeds via in situ generation of the nitrile oxide, which reacts with the alkyne to form the isoxazole ring.

Carboxylic Acid Derivatization

The isoxazole intermediate is oxidized to the carboxylic acid using KMnO4 in acidic conditions (yield: 90%).

Final Coupling and Sulfonylation

The three fragments are assembled through sequential coupling reactions.

Formation of Methanone Linkage

Sulfonylation of Diazepane

- Reactants :

- Methanone intermediate (1.0 eq)

- 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq)

- Base : Pyridine (2.0 eq)

- Solvent : Acetonitrile

- Temperature : 25°C

- Time : 6 hours

- Yield : 82%

Analytical Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the sulfonamide linkage and planar isoxazole-thiophene system (CCDC deposition number: 2256789).

Comparative Analysis of Synthetic Routes

Method B offers higher reproducibility due to safer SO3 alternatives, while Method A utilizes cost-effective triphosgene.

Challenges and Mitigation Strategies

- Regioselectivity in Cycloaddition : Thiophene’s electron-rich nature may lead to competing reactions. Using CuI as a catalyst enhances selectivity for the 3,5-substituted isoxazole.

- Sulfonamide Hydrolysis : The sulfonyl chloride intermediate is moisture-sensitive. Anhydrous acetonitrile and pyridine minimize hydrolysis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, refluxing in ethanol with precise molar ratios of intermediates (e.g., pyrazole sulfonyl chloride and diazepane derivatives) is critical for high yields . Purification via recrystallization (e.g., DMF-EtOH mixtures) ensures product purity, while monitoring by TLC/HPLC validates reaction progression .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., sulfonyl group at pyrazole C4, thiophene linkage to isoxazole) .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray diffraction (XRD) for crystallographic validation of planar/non-planar regions (e.g., thiophene vs. diazepane ring conformations) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer: Prioritize target-specific assays:

- Enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates to quantify IC₅₀ values .

- Cell viability assays (MTT or ATP-luciferase) against cancer/immortalized cell lines, with controls for solvent interference .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer: Conduct systematic meta-analysis:

- Dose-response normalization to account for variability in assay conditions (e.g., serum concentration, incubation time) .

- Structural analogs comparison (e.g., replacing thiophene with furan or adjusting sulfonyl group position) to isolate activity determinants .

- Molecular dynamics simulations to assess binding stability in target pockets (e.g., using AutoDock Vina with explicit solvent models) .

Q. What experimental designs mitigate confounding variables in pharmacokinetic studies?

- Methodological Answer: Implement randomized block designs with split-plot adjustments:

- In vivo models: Use matched cohorts for bioavailability studies (e.g., plasma half-life, tissue distribution) with LC-MS/MS quantification .

- Metabolic stability assays: Human liver microsomes (HLM) with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. How can structure-activity relationships (SAR) be elucidated for this compound?

- Methodological Answer:

- Fragment-based design: Synthesize truncated analogs (e.g., removing diazepane or isoxazole moieties) to assess contributions to target affinity .

- 3D-QSAR modeling: Generate CoMFA/CoMSIA models using alignment rules based on crystallographic data .

- Pharmacophore mapping: Identify critical interactions (e.g., hydrogen bonding at sulfonyl oxygen, π-π stacking with thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.